![molecular formula C17H18FN3O2 B5631833 2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one](/img/structure/B5631833.png)
2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one
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Overview
Description
2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in the modification of the quinoline core or the pyrrolidine moiety.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one include:
Quinolone derivatives: These share the quinoline core structure and may have similar biological activities.
Pyrrolidine derivatives: These compounds feature the pyrrolidine moiety and can exhibit comparable chemical reactivity.
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of functional groups, which can result in unique biological activities and chemical properties .
Properties
IUPAC Name |
2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-12-3-1-2-10-15(22)6-14(20-16(10)12)17(23)21-7-11(9-4-5-9)13(19)8-21/h1-3,6,9,11,13H,4-5,7-8,19H2,(H,20,22)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQOVACATSWNFZ-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)C3=CC(=O)C4=C(N3)C(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC(=O)C4=C(N3)C(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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